N,N'-([1,1'-biphenyl]-4,4'-diyl)bis(4-(ethylsulfonyl)benzamide)
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Overview
Description
N,N’-([1,1’-biphenyl]-4,4’-diyl)bis(4-(ethylsulfonyl)benzamide) is a complex organic compound characterized by its biphenyl core and ethylsulfonyl benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-([1,1’-biphenyl]-4,4’-diyl)bis(4-(ethylsulfonyl)benzamide) typically involves a multi-step process. One common method includes the Buchwald-Hartwig cross-coupling reaction. This reaction involves the coupling of a biphenyl derivative with an amine in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0), and a phosphine ligand, such as tri-tert-butyl phosphine .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Buchwald-Hartwig cross-coupling reaction. This requires optimization of reaction conditions, including temperature, solvent, and catalyst concentration, to achieve high yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-([1,1’-biphenyl]-4,4’-diyl)bis(4-(ethylsulfonyl)benzamide) can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzamide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N,N’-([1,1’-biphenyl]-4,4’-diyl)bis(4-(ethylsulfonyl)benzamide) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,N’-([1,1’-biphenyl]-4,4’-diyl)bis(4-(ethylsulfonyl)benzamide) involves its interaction with specific molecular targets. The biphenyl core can interact with hydrophobic pockets in proteins, while the ethylsulfonyl benzamide groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N’-diphenyl-N,N’-bis(3,3’-methylphenyl)-[(1,1’-biphenyl)]-4,4’-diamine: This compound has a similar biphenyl core but different substituents.
N,N’-bis(4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)thiophen-2-amine: This compound features a thiophene group instead of benzamide.
Uniqueness
N,N’-([1,1’-biphenyl]-4,4’-diyl)bis(4-(ethylsulfonyl)benzamide) is unique due to its specific combination of biphenyl and ethylsulfonyl benzamide groups. This structure provides distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
1172396-91-6 |
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Molecular Formula |
C30H28N2O6S2 |
Molecular Weight |
576.7 g/mol |
IUPAC Name |
4-ethylsulfonyl-N-[4-[4-[(4-ethylsulfonylbenzoyl)amino]phenyl]phenyl]benzamide |
InChI |
InChI=1S/C30H28N2O6S2/c1-3-39(35,36)27-17-9-23(10-18-27)29(33)31-25-13-5-21(6-14-25)22-7-15-26(16-8-22)32-30(34)24-11-19-28(20-12-24)40(37,38)4-2/h5-20H,3-4H2,1-2H3,(H,31,33)(H,32,34) |
InChI Key |
IRADZKMKKKQCEK-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)CC |
Origin of Product |
United States |
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